molecular formula C17H22N4O B4056436 8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No.: B4056436
M. Wt: 298.4 g/mol
InChI Key: NDHAAHMGLHDCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.17936134 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Pyrazoline and Pyrazole Derivatives : Research has demonstrated the synthesis of various pyrazoline and pyrazole derivatives, including compounds related to the specified chemical structure. These derivatives show potential in medicinal chemistry and drug design due to their structural versatility (Hassan, 2013).

  • Formation of Heterocyclic Compounds : The compound falls under the category of heterocycles, which are pivotal in the synthesis of diverse chemical structures. Studies have shown the synthesis of Pyrano[2,3-b]indolizinone derivatives, highlighting the importance of such structures in chemical synthesis (Kakehi et al., 1980).

  • Structural Evaluation in Medicinal Chemistry : Structural evaluation of similar compounds, such as 5-Methyl-6-acetyl Substituted Indole, is crucial in understanding their potential applications in medicinal chemistry, drug design, and synthesis (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Synthesis and Reactivity

  • Novel Synthesis Techniques : Studies have focused on novel synthesis methods of related compounds, emphasizing the continual evolution of chemical synthesis techniques and their applications in creating complex structures (Katritzky, Verma, He, & Chandra, 2003).

  • Electrophilic Partner in Cross-Coupling Reactions : Research into arylhydrazines, which are related to the structure , has shown their value as electrophilic partners in cross-coupling reactions, a key process in the synthesis of biologically active molecules (Hosseinian et al., 2018).

  • Catalyst Design and Synthesis : The use of titanium catalysts in the synthesis of NH-indoles and related structures demonstrates the role of catalysts in the synthesis of complex chemical structures, which includes compounds similar to the specified chemical (Banerjee, Barnea, & Odom, 2008).

Potential Therapeutic Applications

  • Antiproliferative Agents Against Cancer Cells : Some studies have discovered compounds structurally related to 8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one as potent antiproliferative agents against specific cancer cell lines, suggesting potential therapeutic applications in oncology (Romagnoli et al., 2009).

Properties

IUPAC Name

2-(1H-indol-2-ylmethyl)-8-methyl-1,3,4,6,7,9a-hexahydropyrazino[1,2-a]pyrazin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-19-6-8-21-9-7-20(12-16(21)17(19)22)11-14-10-13-4-2-3-5-15(13)18-14/h2-5,10,16,18H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHAAHMGLHDCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCN(CC2C1=O)CC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 2
Reactant of Route 2
8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 3
Reactant of Route 3
8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 4
Reactant of Route 4
8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 5
8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 6
8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.